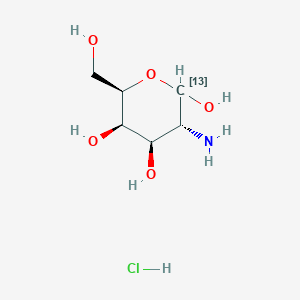

D-galactosamine-1-13C hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“D-galactosamine-1-13C hydrochloride” is the 13C labeled version of D(+)-Galactosamine hydrochloride . It is an established experimental toxin that primarily causes liver injury by the generation of free radicals . It is also known as an inhibitor of hepatic RNA synthesis .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H14ClNO5 . The molecular weight is 216.62 . The structure includes a hydrochloride group, indicating that it is a hydrochloride salt .

Physical and Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 216.62 and a molar mass of 215.63 . It is soluble in water . The storage temperature is room temperature .

Scientific Research Applications

1. Role in Liver Injury Studies

D-galactosamine-1-13C hydrochloride is used in scientific research to induce liver injury in animal models, particularly in rats. Studies have demonstrated its application in understanding the kinetics of liver injury and recovery. For instance, its administration in rats was used to study the expression of matrix metalloproteinase-13 and tissue inhibitor of metalloproteinase-1 during acute liver injury (Yata et al., 1999). Another research investigated the effects of D-galactosamine hydrochloride on hepatic marker enzymes and tissue antioxidant status in D-galactosamine-induced hepatotoxic rats, demonstrating its potential in hepatoprotective studies (Pushpavalli et al., 2008).

2. Application in Solid-State NMR Studies

This compound has been used in solid-state nuclear magnetic resonance (NMR) spectroscopy studies. For example, it was utilized in a study to resolve the resonances of alpha and beta anomers of amino monosaccharides, demonstrating its utility in structural determination and characterization in carbohydrates (Tzou, 2005).

3. Involvement in Cellular and Molecular Biology Research

This compound also finds application in cellular and molecular biology research. For instance, it was used to study the immunopathology of acute galactosamine hepatitis in rats, providing insights into the inflammatory response following toxic damage (Jonker et al., 1990). Additionally, another study utilized it to investigate the immunohistochemical aspects of extracellular matrix in acute galactosamine hepatitis in rats, aiding in understanding the liver's extracellular matrix components during disease (Jonker et al., 1992).

4. Use in Glycoprotein and Mucopolysaccharide Studies

The incorporation of D-galactosamine-1-13C into serum proteins and tissues, particularly in studies of glycoproteins and mucopolysaccharides, is another area of application. A study showed its utility in examining the metabolism of D-galactosamine and N-acetyl-D-galactosamine in rat liver, facilitating research into the biochemistry of these compounds (Maley et al., 1968).

Mechanism of Action

Target of Action

D-galactosamine-1-13C hydrochloride, a derivative of D-galactosamine, primarily targets hepatocytes . Hepatocytes are the main cell type in the liver and play a crucial role in protein synthesis, metabolism, and detoxification .

Mode of Action

This compound interacts with hepatocytes and induces cell death through both necrosis and apoptosis . The compound primarily causes liver injury by the generation of free radicals and the depletion of uridine triphosphate (UTP) nucleotides .

Biochemical Pathways

The compound is metabolized in hepatocytes via the Leloir pathway, where it is converted into galactosamine-1-phosphate by galactokinase and then into UDP-galactosamine by UDP-galactose uridyltransferase . This leads to an accumulation of UDP-galactosamine within cells and a decrease in UTP, UDP, and uridine monophosphate (UMP) .

Pharmacokinetics

As a hepatotoxic agent, it is known to be metabolized primarily in hepatocytes .

Result of Action

The primary result of this compound action is liver injury, caused by the generation of free radicals and the depletion of UTP nucleotides . This leads to disruption in hepatocyte metabolism and can result in cell death . Additionally, D-galactosamine hydrochloride toxicity can also lead to renal dysfunction .

Action Environment

It’s known that the compound’s hepatotoxic effects can be used experimentally to induce models of acute hepatic failure for therapeutic research .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

D-galactosamine-1-13C hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the production of uridine diphosphate hexosamines, which are essential for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the production of liver RNA . This impact on RNA production can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism in hepatocytes. It lowers the intracellular pool of uracil nucleotides, thereby preventing the production of RNA and proteins . This effect can lead to changes in gene expression and can influence the activity of various enzymes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to cause both necrosis and apoptosis in hepatocytes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of D-galactosamine can cause severe liver injury, leading to conditions such as hepatic failure

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in hepatocytes, where it affects the production of uridine diphosphate hexosamines . These molecules are crucial for various metabolic processes, including the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.

Properties

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-LTQBQVEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)